Tert-butyl(3-chlorophenoxy)dimethylsilane
Overview
Description
Tert-butyl(3-chlorophenoxy)dimethylsilane: is an organosilicon compound with the molecular formula C12H19ClOSi. It is commonly used in organic synthesis and various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Synthesis from 3-chlorophenol and tert-butylchlorodimethylsilane:
Industrial Production Methods:
- Industrial production methods often involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of automated reactors and continuous flow systems can enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions:
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Substitution Reactions:
Reagents: Common reagents include alkyl halides and nucleophiles.
Conditions: These reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Products: Substituted phenoxy derivatives.
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Oxidation Reactions:
Reagents: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Conditions: Reactions are usually performed under acidic or basic conditions.
Products: Oxidized phenoxy derivatives.
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Reduction Reactions:
Reagents: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Conditions: These reactions are typically carried out in anhydrous solvents.
Products: Reduced phenoxy derivatives.
Scientific Research Applications
Chemistry:
Protecting Group: Tert-butyl(3-chlorophenoxy)dimethylsilane is used as a protecting group for alcohols and phenols in organic synthesis.
Biology:
Bioconjugation: It is used in the modification of biomolecules for various biological studies.
Medicine:
Drug Development: The compound is explored for its potential use in the synthesis of pharmaceutical intermediates.
Industry:
Material Science: It is used in the production of advanced materials, including coatings and adhesives.
Mechanism of Action
Mechanism:
Protecting Group Mechanism: The compound acts as a protecting group by forming a stable silyl ether linkage with alcohols or phenols, thereby preventing unwanted reactions at these sites during synthesis.
Molecular Targets and Pathways: The silyl ether linkage is stable under a variety of conditions, making it useful in multi-step synthetic processes.
Comparison with Similar Compounds
- Tert-butyl(3-bromophenoxy)dimethylsilane
- Tert-butyl(3-iodophenoxy)dimethylsilane
- Tert-butyl(3-methylphenoxy)dimethylsilane
Comparison:
- Uniqueness: Tert-butyl(3-chlorophenoxy)dimethylsilane is unique due to the presence of the chlorine atom, which can influence the reactivity and stability of the compound. Compared to its bromine and iodine analogs, it may exhibit different reactivity patterns in substitution and elimination reactions.
Properties
IUPAC Name |
tert-butyl-(3-chlorophenoxy)-dimethylsilane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19ClOSi/c1-12(2,3)15(4,5)14-11-8-6-7-10(13)9-11/h6-9H,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZPKJDCRDGUMDN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC(=CC=C1)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClOSi | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.81 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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